Cas no 898646-91-8 (5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide)

5-Chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative with potential applications in agrochemical and pharmaceutical research. Its molecular structure features chloro and methylsulfanyl substituents, which contribute to its reactivity and binding affinity in targeted interactions. The compound exhibits stability under standard conditions, making it suitable for synthetic and analytical applications. Its dual chloro-functionalization enhances selectivity in molecular recognition processes, while the methylsulfanyl group may influence solubility and metabolic properties. This compound serves as a valuable intermediate in the development of specialized chemical agents, particularly in the synthesis of biologically active molecules. Its well-defined structure allows for precise modifications in research settings.
5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide structure
898646-91-8 structure
Product Name:5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
CAS No:898646-91-8
MF:C13H11Cl2N3OS
MW:328.216939210892
CID:5424199
Update Time:2025-10-24

5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-N-(3-chloro-2-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide
    • 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
    • Inchi: 1S/C13H11Cl2N3OS/c1-7-8(14)4-3-5-10(7)17-12(19)11-9(15)6-16-13(18-11)20-2/h3-6H,1-2H3,(H,17,19)
    • InChI Key: ANHRIBPRRUVYAL-UHFFFAOYSA-N
    • SMILES: C1(SC)=NC=C(Cl)C(C(NC2=CC=CC(Cl)=C2C)=O)=N1

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Additional information on 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Professional Introduction to Compound with CAS No. 898646-91-8 and Product Name: 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

The compound with the CAS number 898646-91-8 and the product name 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide represents a significant advancement in the field of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its unique structural features and promising biological activities. The molecular structure incorporates several key functional groups, including chloro substituents, a methylsulfanyl group, and a carboxamide moiety, which contribute to its versatile reactivity and potential therapeutic applications.

In recent years, the development of novel heterocyclic compounds has been a focal point in medicinal chemistry, particularly in the search for effective treatments for various diseases. Pyrimidine derivatives, in particular, have shown remarkable potential as pharmacological agents due to their ability to interact with biological targets such as enzymes and receptors. The compound in question is no exception, as its specific arrangement of substituents suggests a high degree of specificity for certain biological pathways.

The 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide molecule exhibits several characteristics that make it an attractive candidate for further investigation. The presence of two chloro groups at the 5-position and 3-position of the phenyl ring enhances its lipophilicity, which is often a desirable trait for drug candidates aiming to cross biological membranes. Additionally, the methylsulfanyl group at the 2-position introduces a polar moiety that can improve solubility and binding affinity.

Recent studies have highlighted the importance of pyrimidine-based compounds in the development of antiviral, anticancer, and anti-inflammatory agents. The 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide compound has been investigated for its potential role in inhibiting specific enzymes involved in disease pathways. For instance, preliminary research suggests that it may interfere with the activity of kinases, which are critical targets in cancer therapy. The carboxamide group at the 4-position further enhances its interaction with biological targets by forming hydrogen bonds, a key factor in drug-receptor binding.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired pyrimidine core. These synthetic strategies not only highlight the synthetic prowess of modern organic chemistry but also contribute to the scalability of production for potential pharmaceutical use.

In terms of biological evaluation, the 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been subjected to various in vitro assays to assess its activity against relevant biological targets. Initial results indicate promising efficacy in inhibiting certain enzymes associated with inflammatory responses. Furthermore, its interaction with cellular components has been explored using computational modeling techniques, which provide insights into its binding mechanism and potential side effects.

The compound's structural features also make it a valuable scaffold for structure-activity relationship (SAR) studies. By modifying specific substituents or functional groups, researchers can fine-tune its biological activity to optimize therapeutic efficacy while minimizing potential adverse effects. This flexibility underscores the importance of such derivatives in drug discovery pipelines.

Future directions for research on 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide include exploring its pharmacokinetic properties and conducting preclinical studies to evaluate its safety and efficacy in animal models. Additionally, investigating its potential role in combination therapies could provide new insights into synergistic effects with existing drugs.

The development of novel pharmaceutical compounds like 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a testament to the ongoing advancements in chemical biology and medicinal chemistry. These efforts not only aim to address unmet medical needs but also contribute to our fundamental understanding of disease mechanisms at a molecular level.

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